2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development, organic synthesis, and chemical analysis. The compound’s unique structure, featuring a cyclopropyl group, makes it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride typically involves the reaction of 1-methylcyclopropylamine with an appropriate ketone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-1-(1-methylcyclopropyl)ethan-1-one hydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-amino-1-(1-methylcyclopropyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2-3-6)5(8)4-7;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXITCWRTDIYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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